molecular formula C16H21N3NaO6S B601212 C16H21N3NaO6S CAS No. 68728-47-2

C16H21N3NaO6S

Cat. No.: B601212
CAS No.: 68728-47-2
M. Wt: 406.4 g/mol
InChI Key: PJHSSZDLANLIDR-UHFFFAOYSA-N
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Description

Historical Context and Classification

Amoxicillin, a semisynthetic aminopenicillin, was first synthesized in 1972 as a derivative of 6-aminopenicillanic acid. Its impurity profile became a focal point as regulatory agencies emphasized drug safety and quality. Amoxicillin Impurity D, identified as a penicilloic acid derivative, arises from hydrolytic degradation of the β-lactam ring under aqueous or alkaline conditions. Classified as a "specified impurity" under International Council for Harmonisation (ICH) guidelines, it is structurally distinct from the parent compound due to ring-opening and carboxylation.

Nomenclature and Chemical Identity

Amoxicillin Impurity D exists in two primary forms:

  • Sodium salt : CAS 68728-47-2, molecular formula $$ \text{C}{16}\text{H}{20}\text{N}{3}\text{NaO}{6}\text{S} $$.
  • Free acid : CAS 1642629-94-4, molecular formula $$ \text{C}{16}\text{H}{21}\text{N}{3}\text{O}{6}\text{S} $$.

IUPAC Name :

  • Sodium salt: Sodium (4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylate.
  • Free acid: (4S)-2-{(R)-2-amino-2-(4-hydroxyphenyl)acetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid.

Structural Features :

  • A thiazolidine ring substituted with methyl groups at C5.
  • A 4-hydroxyphenylacetyl side chain linked via an amide bond.
  • A carboxylate group at C4 (sodium salt) or carboxylic acid (free acid).
Property Sodium Salt Free Acid
Molecular Weight 405.4 g/mol 383.4 g/mol
SMILES CC1(C...C(=O)[O-])C.[Na+] OC1=CC=C...C(O)=O
InChI Key OWFQIGGKWCUTRP-UHFFFAOYSA-M N/A

Properties

CAS No.

68728-47-2

Molecular Formula

C16H21N3NaO6S

Molecular Weight

406.4 g/mol

IUPAC Name

sodium 4-[1-amino-2-[[carboxy-(4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl)methyl]amino]-2-oxoethyl]phenolate

InChI

InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);

InChI Key

PJHSSZDLANLIDR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+]

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Amoxicillin USP RC D ;  Amoxicillin Penicilloic Acid

Origin of Product

United States

Preparation Methods

Table 1. Comparative Analysis of Amoxicillin Impurity Preparation Methods

ParameterAcid-CatalyzedBase-CatalyzedThermal
pH Range 3.0–3.59.0–10.0Not applicable
Temperature 70–80°C25–30°C50–60°C
Reaction Time 5–8 hours12–24 hours4–6 hours
Key Reagents HClNaOHMethyl acetate
Yield 7–10%15–20%5–8%

Table 2. Industrial Isolation Techniques

StepDescription
Crystallization Initiated by methyl acetate at 0–5°C, yielding high-purity precipitates.
Filtration Sterile filtration to remove unreacted starting materials.
Chromatography HPLC with C18 columns and phosphate buffers for impurity resolution.

Mechanistic Insights and Challenges

The formation of Impurity D likely involves:

  • β-Lactam Ring Opening : Hydrolysis under acidic/basic conditions generates penicilloic acid intermediates.

  • Intramolecular Cyclization : Nucleophilic attack by the amino group on carbonyl carbons, forming thiazolidine or diketopiperazine structures.

  • Epimerization : Configuration changes at chiral centers, influenced by pH and temperature.

Challenges include minimizing side reactions and optimizing purification to meet regulatory thresholds (e.g., ≤0.1% impurity content).

Scientific Research Applications

Chemical Analysis

Reference Standard in Quality Control
Amoxicillin Impurity D is widely used as a reference standard in the analysis of amoxicillin formulations. Its presence is crucial for ensuring the purity and quality of pharmaceutical products containing amoxicillin. The compound serves as a benchmark for chromatographic methods such as High-Performance Liquid Chromatography (HPLC), enabling the detection and quantification of impurities in drug formulations .

Detection Methods
Recent advancements have improved methods for detecting impurities in amoxicillin granules. For instance, HPLC techniques employing tetrabutylammonium hydroxide have enhanced separation efficiency, allowing simultaneous detection of multiple impurities, including Amoxicillin Impurity D . This method is vital for maintaining stringent quality control standards in pharmaceutical manufacturing.

Biological Research

Studying Biological Activity
Research into Amoxicillin Impurity D extends to its potential biological activity. Investigating how this impurity interacts with biological systems can provide insights into its effects on the efficacy of amoxicillin itself. Understanding these interactions is essential for assessing the overall safety and effectiveness of antibiotic treatments.

Pharmaceutical Development

Stability Studies
Amoxicillin Impurity D plays a significant role in stability studies of amoxicillin formulations. Understanding the degradation pathways of amoxicillin helps in developing stable pharmaceutical products. Research indicates that the formation of impurities like Amoxicillin Impurity D can impact drug stability, necessitating further investigation into optimal storage conditions and formulation strategies .

Quality Control Processes
In the pharmaceutical industry, monitoring levels of impurities is critical for compliance with regulatory standards. The presence of Amoxicillin Impurity D is closely monitored during the production process to ensure that final products meet safety and efficacy requirements. This monitoring protects consumers from potential adverse effects associated with high impurity levels .

Data Tables

The following tables summarize key findings related to Amoxicillin Impurity D:

Application Area Description Reference
Chemical AnalysisUsed as a reference standard in HPLC for analyzing amoxicillin formulations
Biological ResearchInvestigated for its potential effects on the efficacy of amoxicillin
Pharmaceutical StabilityImportant for understanding degradation pathways and improving formulation stability
Quality ControlMonitored during production to ensure compliance with safety standards

Case Study 1: HPLC Method Development

A study developed an HPLC method that successfully detected various impurities in amoxicillin samples, including Amoxicillin Impurity D. The method demonstrated high sensitivity, allowing detection levels down to 0.01%, which is crucial for ensuring drug safety .

Case Study 2: Stability Testing

Research conducted on the stability of amoxicillin formulations revealed that environmental factors significantly affect the formation of impurities like Amoxicillin Impurity D. The study emphasized the need for rigorous stability testing protocols to mitigate risks associated with degraded products .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

Amoxicillin-related impurities arise from synthesis by-products, degradation, or isomerization. Below is a comparative analysis of Impurity D with other notable impurities:

Table 1: Structural and Functional Comparison of Amoxicillin Impurities
Impurity CAS Number Molecular Formula Molecular Weight (g/mol) Structural Feature Origin Analytical Method (HPLC Retention Time)
D 68728-47-2 C₁₆H₂₀N₃NaO₆S 405.4 Penicilloic acid sodium salt Hydrolysis 4.44 (Relative to Amoxicillin)
B Not specified C₁₆H₁₉N₃O₅S 365.4 Unknown (likely epimer) Synthesis 0.84 (Relative to Amoxicillin)
E 1356020-01-3 C₁₆H₁₇N₃O₅S 339.41 Open-chain derivative Degradation 5.93 (Relative to Amoxicillin)
M Not specified C₁₉H₂₄N₄O₇S₂ 704.81 Dimer or cross-linked structure Polymerization Not reported
Key Observations:
  • Impurity D is distinct due to its hydrolyzed β-lactam ring and sodium salt formation.
  • Impurity E is an open-chain degradation product, structurally simpler than D.
  • Impurity M is a high-molecular-weight dimer, likely formed under oxidative stress .

Analytical Differentiation

  • Chromatographic Methods :
    • USP-recommended HPLC methods resolve Impurity D from others with a resolution ≥1.5 .
    • Impurity D elutes later (relative retention time = 4.44) compared to Impurity B (0.84) and E (5.93) .
  • Mass Spectrometry : LC-MS studies differentiate D (m/z 405) from E (m/z 339) and M (m/z 705) based on fragmentation patterns .

Pharmacological and Regulatory Significance

Toxicity and Control Limits

For example:

  • Impurity D : Acceptable limit ≤0.5% (USP) .
  • Impurity B : Higher tolerance (≤1.0%) due to lower toxicity risk .
Table 2: Regulatory Limits and Stability Profiles
Impurity Acceptable Limit (%) Stability-Linked Formation
D ≤0.5 Hydrolysis (pH, temperature)
E ≤0.3 Oxidation or thermal decomposition
M ≤0.2 Light or metal ion exposure

Research Findings and Case Studies

Degradation Pathways

  • Impurity D : Forms rapidly in aqueous solutions at pH >7.0 or elevated temperatures .
  • Impurity E : Detected in aged formulations, especially in the presence of oxidizing agents .

Comparative Stability Studies

A 2017 LC-MS study demonstrated that Impurity D levels increase by 0.2% per month under accelerated storage conditions (40°C/75% RH), whereas Impurity E remains stable .

Biological Activity

Amoxicillin Impurity D, also known as (4S)-2-{(2R)-2-amino-2-(4-hydroxyphenyl)acetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid ammonium salt, is a degradation product of amoxicillin. Understanding its biological activity is crucial for evaluating the overall safety and efficacy of amoxicillin formulations. This article delves into the biological properties, synthesis, mechanisms of action, and relevant research findings associated with Amoxicillin Impurity D.

Amoxicillin Impurity D can be synthesized through hydrolysis of amoxicillin under specific conditions, leading to the opening of the β-lactam ring. The typical synthetic route involves:

  • Hydrolysis : Conducted in aqueous solutions at controlled pH levels.
  • Chromatographic Purification : High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the impurity from amoxicillin formulations .

Amoxicillin Impurity D shares a similar mechanism of action with amoxicillin, primarily functioning as an inhibitor of bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to bacterial lysis and death, making it bactericidal in nature .

Antimicrobial Efficacy

Research indicates that Amoxicillin Impurity D retains some antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its efficacy, however, may differ from that of amoxicillin due to variations in chemical structure. Studies have shown that while it can inhibit bacterial growth, the potency is generally lower than that of its parent compound .

Pharmacokinetic Profile

The pharmacokinetics of Amoxicillin Impurity D have not been extensively studied; however, it is hypothesized to exhibit similar absorption and distribution characteristics as amoxicillin. This includes rapid absorption post-administration and significant tissue diffusion, although specific data on its half-life and elimination pathways remain limited .

Case Studies and Experimental Data

  • Study on Synthesis and Characterization : A study conducted on the synthesis of various impurities, including Amoxicillin Impurity D, utilized techniques such as FTIR and NMR for characterization. Results indicated that impurities could affect the overall stability and efficacy of amoxicillin formulations .
  • Pharmacodynamic Analysis : A pharmacodynamic study involving amoxicillin showed that impurities like Amoxicillin Impurity D could influence therapeutic outcomes in clinical settings. The analysis focused on T > MIC (Time above Minimum Inhibitory Concentration) values, suggesting that impurities may alter expected treatment responses .
  • Quality Control Applications : In pharmaceutical quality control, Amoxicillin Impurity D serves as a reference standard to monitor impurity levels in commercial amoxicillin products. This ensures compliance with safety regulations and helps maintain drug efficacy .

Comparative Analysis with Other Impurities

The following table summarizes key differences between Amoxicillin Impurity D and other related impurities:

Impurity Chemical Structure Biological Activity Synthesis Method
Amoxicillin Impurity ASimilar β-lactam structureModerate antibacterial activityHydrolysis under acidic conditions
Amoxicillin Impurity BDifferent side chain modificationsLower potency compared to amoxicillinEnzymatic degradation
Amoxicillin Impurity CVariations in thiazolidine ringComparable activity to Impurity DHydrolysis at elevated temperatures
Amoxicillin Impurity D Unique thiazolidine structureRetains some antimicrobial propertiesHydrolysis at controlled pH

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying Amoxicillin Impurity D in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is widely used for identification and quantification. For example, ICH Q2(R2) guidelines recommend method validation parameters such as specificity, linearity, and accuracy, which can be achieved by spiking samples with known impurities and analyzing recovery rates . Toxic impurities like Impurity D require individual identification using reference standards, as outlined in USP General Chapter <1086>, which emphasizes comparative analysis against certified materials .

Q. How is Amoxicillin Impurity D synthesized for use as a reference standard in quality control?

  • Methodological Answer : A common approach involves peptide coupling reagents like PyBOP (benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to generate intermediates. For instance, Zhang et al. (2017) synthesized a related amoxicillin impurity (Impurity L) by coupling 6-aminopenicillanic acid (6-APA) with amoxicillin trihydrate, followed by deprotection steps to yield the final product . Similar strategies can be adapted for Impurity D, with purification via flash chromatography and structural confirmation using NMR and LC-MS .

Q. What regulatory guidelines govern the classification and control of Amoxicillin Impurity D?

  • Methodological Answer : According to USP <1086>, impurities are classified as toxic if they exhibit significant biological activity. For Impurity D, manufacturers must provide data justifying its classification, including comparative studies with reference standards and validation of analytical methods . The FDA further mandates impurity profiling in drug applications, requiring identification, quantification, and safety assessments for impurities exceeding threshold limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Amoxicillin Impurity D under varying pH conditions?

  • Methodological Answer : Stability studies should replicate the conditions outlined in pharmacopeial monographs (e.g., EP or USP). For example, QCS Reference Material Research Center demonstrated that Impurity D degrades significantly in acidic solutions (pH < 3), leading to chromatographic peak deformation. Researchers should validate stability by testing multiple pH conditions (e.g., pH 1–9) and using LC-MS to track degradation products . Data normalization against control samples and statistical analysis (e.g., ANOVA) can resolve discrepancies .

Q. What advanced techniques are employed for structural elucidation of unknown degradation products related to Amoxicillin Impurity D?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation are critical for identifying unknown degradants. For example, in ramipril impurity studies, LC-MS/MS revealed molecular ions and fragmentation patterns that matched proposed structures . Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques (e.g., COSY, HSQC), provides additional confirmation of stereochemistry and functional groups .

Q. How should researchers design experiments to validate impurity-specific analytical methods for Amoxicillin Impurity D?

  • Methodological Answer : Follow ICH Q2(R2) guidelines, which require:

  • Specificity : Demonstrate resolution between Impurity D and other components (e.g., via forced degradation studies).
  • Linearity : Test a concentration range of 50–150% of the target limit, with R² ≥ 0.98.
  • Accuracy : Spike recovery experiments (80–120% recovery) across three concentration levels.
  • Robustness : Vary chromatographic parameters (e.g., column temperature, mobile phase pH) to assess method resilience .

Q. What strategies mitigate challenges in detecting low-abundance Amoxicillin Impurity D in complex matrices?

  • Methodological Answer : Pre-concentration techniques such as solid-phase extraction (SPE) or derivatization can enhance sensitivity. For example, Thermo Fisher Scientific recommends using hybrid quadrupole-Orbitrap MS systems for trace-level detection, achieving limits of quantification (LOQ) as low as 0.01% . Matrix-matched calibration standards and internal normalization (e.g., using isotopically labeled analogs) improve accuracy in complex samples .

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